molecular formula C13H12N6O B4324010 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

Cat. No.: B4324010
M. Wt: 268.27 g/mol
InChI Key: HERYWBPRHHSOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of amino, methoxy, and dicarbonitrile groups in its structure makes it a versatile scaffold for the development of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the dicarbonitrile groups produces primary amines .

Scientific Research Applications

2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dicarbonitrile groups allows for diverse chemical modifications, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-amino-4-(1-ethylpyrazol-4-yl)-6-methoxypyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c1-3-19-7-8(6-17-19)11-9(4-14)12(16)18-13(20-2)10(11)5-15/h6-7H,3H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERYWBPRHHSOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C(=NC(=C2C#N)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 2
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2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 3
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2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 5
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
Reactant of Route 6
2-AMINO-4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-METHOXY-3,5-PYRIDINEDICARBONITRILE

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